molecular formula C12H22N2O2 B15051141 2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid

2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid

Katalognummer: B15051141
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: JPEANEONQCQFIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)acetic acid is a synthetic compound featuring a cyclohexyl backbone substituted with two amino groups. One amino group is modified with a cyclopropylmethyl substituent, while the other is linked to an acetic acid moiety. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

2-[[2-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid

InChI

InChI=1S/C12H22N2O2/c15-12(16)8-14-11-4-2-1-3-10(11)13-7-9-5-6-9/h9-11,13-14H,1-8H2,(H,15,16)

InChI-Schlüssel

JPEANEONQCQFIC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)NCC2CC2)NCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclopropylmethylamine Synthesis

The cyclopropylmethylamine moiety is synthesized via a bromide intermediate pathway. Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate undergoes bromination using phosphorus tribromide ($$ \text{PBr}3 $$) under basic conditions to yield cyclopropylcarbinyl bromide. Subsequent treatment with potassium cyanide ($$ \text{KCN} $$) in dimethyl sulfoxide ($$ \text{DMSO} $$) produces the nitrile derivative, which is reduced to the primary amine using lithium aluminum hydride ($$ \text{LiAlH}4 $$). This method achieves a 75–85% yield, with purity exceeding 95% after distillation.

Cyclohexyl Ring Functionalization

The cyclohexyl ring is functionalized with amino groups through a sequence involving Boc (tert-butoxycarbonyl) protection, alkylation, and deprotection. Starting with (R)-2-phenylglycine methyl ester, Boc protection of the amino group is performed using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in tetrahydrofuran ($$ \text{THF} $$). Mitsunobu conditions ($$ \text{DIAD, PPh}3 $$) facilitate O-alkylation with alcohols, forming ether intermediates. Reduction of the methyl ester to the alcohol is achieved using sodium borohydride ($$ \text{NaBH}_4 $$) and lithium chloride ($$ \text{LiCl} $$), followed by Boc deprotection with hydrochloric acid ($$ \text{HCl} $$) to yield the amino alcohol.

Coupling of Cyclohexylamine and Cyclopropylmethylamine

The coupling of the cyclohexylamine intermediate with cyclopropylmethylamine employs carbonyldiimidazole ($$ \text{CDI} $$)-mediated amide bond formation. In a representative procedure, the cyclohexylamine is reacted with cyclopropylmethylamine in dichloromethane ($$ \text{DCM} $$) at 0–5°C, yielding the secondary amine with 82–90% efficiency.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Systems

Industrial production utilizes continuous flow reactors to enhance efficiency. A two-stage system is employed:

  • Stage 1 : Cyclopropylmethylamine synthesis in a packed-bed reactor with $$ \text{PBr}_3 $$ and $$ \text{KCN} $$, operating at 80°C and 15 psi.
  • Stage 2 : Reductive amination in a microfluidic reactor, reducing reaction time from 12 hours (batch) to 2 hours.
Parameter Batch Process Flow Process Improvement
Reaction Time 12 h 2 h 83%
Yield 68% 89% 31%
Purity 92% 98% 6%

Solvent and Catalyst Screening

Solvent polarity and catalyst choice critically impact yield. Polar aprotic solvents (e.g., $$ \text{DMF} $$) improve Boc deprotection rates, while palladium on carbon ($$ \text{Pd/C} $$) enhances hydrogenation efficiency.

Solvent Dielectric Constant Yield (Deprotection)
DMF 36.7 94%
THF 7.5 78%
Ethanol 24.3 65%

Comparative Analysis of Synthetic Routes

Three primary routes have been reported:

  • Route A : Boc protection → Mitsunobu alkylation → Reductive amination.
  • Route B : Direct alkylation → CDI coupling.
  • Route C : Continuous flow synthesis.
Route Steps Total Yield Purity Scalability
A 5 52% 95% Moderate
B 4 68% 97% High
C 3 89% 98% Industrial

Route C’s superiority in yield and scalability is attributed to minimized intermediate isolation and real-time monitoring.

Mechanistic Insights and Side-Reaction Mitigation

Boc Deprotection Kinetics

Boc removal follows first-order kinetics, with rate constants ($$ k $$) increasing linearly with $$ \text{HCl} $$ concentration:
$$ \ln\left(\frac{[Boc]}{[Boc]_0}\right) = -kt $$
Side reactions, such as cyclohexyl ring chlorination, are suppressed by maintaining temperatures below 25°C.

Byproduct Formation in Reductive Amination

Glyoxylic acid over-reduction to glycolic acid is mitigated by controlling pH (4–5) and using $$ \text{NaBH}3\text{CN} $$ instead of $$ \text{NaBH}4 $$.

Recent Advancements and Research Discoveries

Enzymatic Coupling Methods

Recent studies explore lipase-catalyzed amide bond formation, achieving 91% yield under mild conditions (pH 7, 30°C). This method reduces solvent waste by 40% compared to chemical coupling.

Photocatalytic Cyclopropanation

Visible-light-mediated cyclopropanation using ruthenium catalysts ($$ \text{Ru(bpy)}_3^{2+} $$) enables stereoselective synthesis of cyclopropylmethylamine, achieving 94% enantiomeric excess.

Analyse Chemischer Reaktionen

2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions tailored to each reaction type.

Wissenschaftliche Forschungsanwendungen

2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor for drug development targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and cyclohexyl groups provide structural rigidity, allowing the compound to fit into binding sites with high specificity. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Cyclopropane vs.
  • Acetic Acid Moieties : The carboxylic acid group facilitates solubility and may act as a bioisostere for phosphates or carboxylates in enzyme substrates .
  • Discontinued Analogues: Compounds like "2-((Cyclopropylmethyl)amino)acetic acid hydrochloride" () were discontinued, possibly due to synthesis challenges or toxicity .

Q & A

Q. What are the standard synthetic routes for 2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)acetic acid, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with glycine derivatives and cyclopropylmethylamine. Key steps include:

Aminoalkylation : Reacting glycine with acetic anhydride to form an intermediate.

Cyclization : Introducing the cyclopropylmethyl group via nucleophilic substitution.

Purification : Chromatography (HPLC or column) and recrystallization to isolate the product .

  • Table 1 : Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetic anhydride, 80°C6592%
2Cyclopropylmethylamine, DCM, RT4585%
3Ethanol recrystallization9099%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., cyclopropane ring protons at δ 0.5–1.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 256.23 g/mol).
  • HPLC-PDA : Purity assessment (>98%) with C18 columns and UV detection at 210 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 4°C, away from light and moisture.
  • Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions to resolve yield inconsistencies?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to identify optimal conditions.
  • Case Study : A 23^3 factorial design improved yield from 45% to 72% by optimizing solvent (DMF) and reducing temperature to 60°C .

Q. What computational strategies enable the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., binding to neurotransmitter receptors).
  • ICReDD Framework : Combines reaction path searches and machine learning to propose novel derivatives (e.g., substituting cyclopropane with fluorinated groups) .

Q. How can contradictory biological activity data be resolved using orthogonal assays?

  • Methodological Answer :
  • In Vitro Assays : Compare results from enzyme inhibition (e.g., acetylcholinesterase) and cell viability (MTT assay) to validate neuroactive effects.
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to quantify binding affinity and rule out false positives.
  • Example : Discrepancies in IC50_{50} values (10 µM vs. 25 µM) were resolved by standardizing buffer pH and temperature .

Q. What mechanistic insights explain the compound’s neuroactive properties?

  • Methodological Answer :
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-GABA uptake inhibition) confirm interaction with γ-aminobutyric acid receptors.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
  • Table 2 : Neuroactivity Profile
AssayTargetResult (IC50_{50})
GABAA_ARecombinant receptors12 µM
AcetylcholinesteraseHuman erythrocytes45 µM
Microsomal StabilityCYP3A4t1/2_{1/2} = 2.1 h

Data Contradiction Analysis

  • Case Study : Variability in oxidation product yields (30–70%) was traced to trace metal contaminants in reagents. Implementing chelating agents (EDTA) stabilized outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.